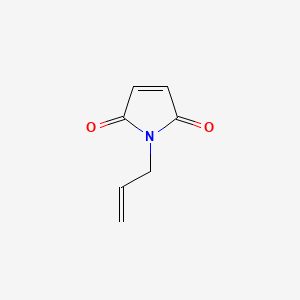

N-Allylmaleimide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Allylmaleimide and Its Precursors

Conventional Synthetic Routes to N-Allylmaleimide

The traditional preparation of this compound often involves well-established, multi-step processes that begin with readily available starting materials.

Multi-step Procedures from Maleic Anhydride (B1165640) Derivatives

The most common conventional route to N-substituted maleimides, including this compound, is a two-step procedure starting from maleic anhydride. iosrjournals.orgcore.ac.uk This method is valued for its use of widely available materials. researchgate.net

The first step involves the acylation of an amine, in this case, allylamine, with maleic anhydride. mobt3ath.com This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the maleic anhydride. This forms the intermediate N-allylmaleamic acid. iosrjournals.orgcore.ac.uk This initial reaction is often carried out at room temperature. iosrjournals.org

The second step is the cyclodehydration of the N-allylmaleamic acid to yield the final this compound product. core.ac.uk This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, commonly anhydrous sodium acetate. iosrjournals.orgcore.ac.ukmobt3ath.com The reaction requires careful temperature control to avoid polymerization and other side reactions. mobt3ath.com

Reaction Scheme:

Step 1: Maleic Anhydride + Allylamine → N-Allylmaleamic Acid

Step 2: N-Allylmaleamic Acid --(Acetic Anhydride/Sodium Acetate, Heat)--> this compound + Water

This two-step synthesis is a foundational method taught in educational settings and used for producing various N-substituted maleimides. mobt3ath.comresearchgate.net

Direct N-Alkylation Approaches

Direct N-alkylation offers an alternative to the multi-step synthesis from maleic anhydride. These methods typically involve the formation of the nitrogen-carbon bond directly on a pre-formed imide ring or through a direct coupling reaction.

One approach involves the N-alkylation of a pre-existing maleimide (B117702) ring with an allyl halide under basic conditions. researchgate.net For instance, a furan-protected maleimide can be alkylated with an alkyl halide, followed by a retro-Diels-Alder reaction to deprotect the maleimide double bond. researchgate.net While not a direct alkylation of the unprotected maleimide, it represents a strategy to achieve N-substitution.

More broadly, direct N-alkylation of amines with alcohols, known as the hydrogen autotransfer (HA) or borrowing hydrogen strategy, is an atom-economical catalytic process. d-nb.infonih.gov This reaction involves the oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the hydrogen abstracted from the alcohol. While scarcely reported for secondary alcohols, it is an efficient method for N-alkylation of various amines. nih.gov Another direct method involves the N-alkylation of amines using carboxylic acids and a silane (B1218182) reducing agent, which allows for C-N bond formation under mild conditions. organic-chemistry.org These advanced catalytic methods provide a conceptual basis for the direct synthesis of this compound from maleimide and an allyl source like allyl alcohol, though specific applications may vary.

Advanced Synthetic Strategies and Catalysis in this compound Preparation

To overcome the limitations of conventional methods, such as harsh conditions or multiple steps, advanced catalytic strategies have been developed.

Lewis Acid and Hexamethyldisilazane-Promoted Syntheses

Catalytic systems involving Lewis acids and silylating agents have been shown to facilitate the direct synthesis of N-substituted maleimides from maleic anhydride. One such system employs a combination of Hexamethyldisilazane (HMDS) and a Lewis acid like Zinc Bromide (ZnBr₂). iosrjournals.org This method allows for the direct reaction of an amine with maleic anhydride to form the imide in a single step, bypassing the isolation of the maleamic acid intermediate. iosrjournals.org The proposed mechanism involves the silylation of the amine and/or the maleamic acid intermediate, facilitating the final ring-closing dehydration step under milder conditions.

One-Pot and Mild Reaction Condition Syntheses

One-pot syntheses are highly desirable as they improve efficiency and reduce waste. A notable example is the microwave-assisted, solvent-free synthesis of N-substituted maleimides. core.ac.uk In this method, maleic anhydride and an amine (such as allylamine) are mixed and irradiated in a commercial microwave oven. core.ac.uk This procedure is rapid, avoids the need for bulk solvents and dehydrating agents, and has been used to produce this compound with a reported yield of 82%. core.ac.uk The reaction proceeds efficiently to the final imide without significant polymerization, which can be a problem under conventional heating. core.ac.uk

Other one-pot procedures involve the condensation of amines with maleic anhydride under various conditions. For example, the reaction can be carried out by heating the reactants in a suitable solvent, leading directly to the cyclic imide product. core.ac.uk These methods are characterized by their operational simplicity and often mild reaction conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to create more environmentally benign and efficient processes. mobt3ath.com

Key green chemistry principles relevant to this compound synthesis include:

Atom Economy: One-pot syntheses and direct alkylation reactions are designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. mobt3ath.com

Use of Safer Chemicals: Efforts are made to replace hazardous reagents and solvents. For example, solvent-free microwave synthesis eliminates the risks associated with high-boiling aprotic solvents. mobt3ath.comcore.ac.uk

Design for Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating, as it reduces reaction times from hours to minutes. mobt3ath.comcore.ac.uk

Waste Reduction: By combining multiple steps into a one-pot procedure, the generation of waste from intermediate work-up and purification steps is significantly reduced. mobt3ath.comresearchgate.net

The microwave-mediated one-pot synthesis of this compound is a prime example of a green synthetic route, as it is a solvent-less, high-yield, and rapid procedure that avoids the need for chemical dehydrating agents. core.ac.uk

Research Findings Summary

The synthesis of this compound can be accomplished through various methods, each with distinct characteristics. The table below summarizes key findings from the discussed synthetic strategies.

| Synthetic Strategy | Key Features | Starting Materials | Reagents/Conditions | Yield | Citations |

| Multi-step from Anhydride | Two-step, isolation of intermediate | Maleic Anhydride, Allylamine | 1. Room Temp; 2. Acetic Anhydride, NaOAc, Heat | High | iosrjournals.orgcore.ac.ukmobt3ath.com |

| One-Pot Microwave Synthesis | Solvent-free, rapid, energy-efficient | Maleic Anhydride, Allylamine | Microwave irradiation (2450MHz) | 82% | core.ac.uk |

| Lewis Acid/HMDS Promotion | One-pot, direct conversion | Maleic Anhydride, Amine | HMDS, ZnBr₂ | - | iosrjournals.org |

Polymerization Mechanisms and Kinetics Involving N Allylmaleimide

Homopolymerization of N-Allylmaleimide

The homopolymerization of this compound can proceed through different mechanisms, primarily involving the radically polymerizable maleimide (B117702) and allyl groups.

Radical Homopolymerization Pathways

The radical homopolymerization of this compound is a complex process due to the presence of two distinct polymerizable double bonds. The maleimide double bond is electron-poor, while the allyl double bond is electron-rich. Radical-mediated reactions involving equimolar amounts of thiol and N-substituted maleimides can result in complex mixtures of products. acs.org Side reactions such as homopropagation, homopolymerization initiation, and disulfide formation can also occur in radical-based thiol-ene reactions. researchgate.net

The polymerization can proceed via several pathways, including:

Ene Reaction: An intramolecular or intermolecular reaction involving the allyl group.

Diels-Alder Reaction: An intermolecular reaction between the maleimide (dienophile) and the allyl group (diene).

Homopolymerization: Chain-growth polymerization of the maleimide and/or allyl groups.

Rearomatization and Alternating Copolymerization: Further reactions that can influence the final polymer structure. tandfonline.com

The polymerization of bifunctional N-phenylmaleimide derivatives with maleimide and allyl groups has been studied, revealing that the nature of the linking group between these functionalities influences thermal stability and polymerization kinetics. tandfonline.com

Kinetic Analysis of this compound Homopolymerization

Differential Scanning Calorimetry (DSC) is a common technique used to study the curing kinetics of such monomers. By performing DSC measurements at various heating rates, kinetic parameters like the activation energy (Ea) can be determined using methods such as those developed by Kissinger and Ozawa. tandfonline.com

For a series of N-phenylmaleimide derivatives containing an allyl group, the activation energies for the curing process were determined. These values were found to be influenced by the chemical linkage between the maleimide and allyl functionalities. tandfonline.com

Copolymerization of this compound

This compound can be copolymerized with various monomers to tailor the properties of the resulting polymers for specific applications.

Free-Radical Copolymerization Studies

Free-radical copolymerization is a versatile method for synthesizing polymers with a wide range of properties. The reactivity of the monomers and the reaction conditions significantly impact the copolymer composition and structure.

The radical copolymerization of this compound with N-vinylpyrrolidone (NVP) has been investigated in bulk and in organic solvents. researchgate.net These studies have examined the kinetic features of the reaction and the properties of the resulting copolymers. researchgate.net It has been shown that new thermally curable copolymers can be obtained through bulk radical copolymerization in the presence of an initiator like AIBN at temperatures between 70–90°C. researchgate.net

The kinetic laws of the reaction and the relative activities of the monomers have been determined. researchgate.net The formation of random copolymers is typical, with a tendency toward alternation of monomer units when the copolymerization is conducted in methanol (B129727). researchgate.net Upon heating without a catalyst, these copolymers can form a network structure due to the interaction of the allyl groups of the this compound units. researchgate.net

During the copolymerization of this compound with methylmethacrylate at high conversions, the system's viscosity increases, leading to cross-linking via the "allyl bonds" of the side polymer chains. researchgate.net This results in the formation of insoluble copolymers that swell in solvents like DMSO. researchgate.net

| Parameter | Value | Conditions |

| Initiator | AIBN | Bulk Copolymerization |

| Temperature | 70-90°C | Bulk Copolymerization |

| Copolymer Type | Random (tendency to alternate in methanol) | Solution Copolymerization |

| Cross-linking | Occurs at high conversions | With methylmethacrylate |

This compound can undergo sequence-controlled radical copolymerization with various olefins and polyisobutene (PIB) macromonomers to produce thermally stable and transparent copolymers. acs.org The structure of the olefin comonomer significantly influences the copolymerization behavior, leading to either AB-alternating or AAB-periodic (2:1 sequence-controlled) copolymers. acs.org The resulting copolymers exhibit high thermal stability, with onset temperatures for degradation often exceeding 300°C. acs.org The glass transition temperature (Tg) of these copolymers can be tuned over a wide range, from -68 to 210°C, by altering the structure of the comonomer repeating units. acs.org

The introduction of sterically bulky substituents tends to increase the Tg, whereas incorporating PIB segments as side chains significantly lowers the Tg and imparts unique fluidity. acs.org

| Copolymer Type | Comonomers | Key Properties |

| AB-alternating | This compound, Olefins | High thermal stability, tunable Tg |

| AAB-periodic | This compound, Olefins | High thermal stability, tunable Tg |

| Graft Copolymers | This compound, PIB Macromonomers | Lower Tg, unique fluidity |

Alternating Copolymerization Dynamics

This compound (AMI) demonstrates a strong tendency to undergo alternating copolymerization with a variety of electron-donating monomers. This behavior is largely attributed to the electron-accepting nature of the maleimide double bond, which facilitates the formation of a charge-transfer complex (CTC) with electron-rich comonomers. This selective polymerization of two different double bonds occurs even in the presence of the third reactive allyl group. researchgate.net The kinetics of these alternating copolymerizations are typically faster than the homopolymerization rates of the individual monomers. researchgate.net

The copolymerization of AMI with styrene (B11656) and its derivatives, as well as with vinyl ethers, has been shown to yield copolymers with an alternating structure. researchgate.netscispace.com For instance, in the copolymerization of this compound with styrene, the resulting copolymer possesses an alternating sequence of monomer units. researchgate.net The formation of these alternating structures can be influenced by the solvent, with methanol solutions showing evidence of donor-acceptor complex formation via UV spectrophotometry. researchgate.net The reactivity ratios for these copolymerizations are significantly less than one, further confirming the high tendency for alternation. For example, in the copolymerization of styrene (M1) and N-phenylmaleimide (M2), the reactivity ratios were found to be r12 = 0.03370 and r21 = 0.01157. researchgate.net

A proposed kinetic model for the alternating copolymerization of styrene and N-phenylmaleimide considers both homopolymerization and cross-propagation, with diffusion-controlled termination. researchgate.net This model also accounts for the participation of a charge-transfer complex (CTC) in the polymerization, with determined reactivity ratios for the free monomers and the CTC. researchgate.net The structure of the resulting copolymers, including micro- and stereostructures and sequence distribution, has been studied in detail using NMR spectroscopy. researchgate.net

The table below summarizes the reactivity ratios for the copolymerization of N-phenylmaleimide (NPMI) and styrene (St) in different solvents, highlighting the influence of the reaction medium on the copolymerization dynamics.

Table 1: Reactivity Ratios for N-phenylmaleimide (N-PMI) and Styrene (St) Copolymerization

| Solvent | r(N-PMI) | r(St) | r(N-PMI) * r(St) | Copolymerization Tendency |

|---|---|---|---|---|

| Toluene | 0.026 | 0.050 | 0.0013 | Strong Alternating |

Data sourced from mdpi.com

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques have been employed to synthesize well-defined polymers and copolymers involving this compound, offering control over molecular weight, dispersity, and architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully utilized for the copolymerization of this compound and its derivatives. researchgate.netresearchgate.net This technique allows for the synthesis of block copolymers with controlled structures. iyte.edu.tr For instance, RAFT polymerization has been used to create alternating copolymers of N-substituted maleimides with vinyl ethers, resulting in polymers with thermoresponsive properties. mdpi.com The choice of RAFT agent is crucial for controlling the polymerization. For example, dithiocarbonate derivatives like 2-(ethoxycarbonothioyl)sulfanyl propanoate (EXEP) have been used as mediators. mdpi.comresearchgate.net

The RAFT process has also been applied to the copolymerization of N-phenylmaleimide and styrene in the presence of fluoroalcohols, which can influence the polymerization behavior through hydrogen bonding. mdpi.com This approach has been shown to produce copolymers with a high rate of polymerization while maintaining a "living" character. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method for synthesizing well-defined polymers. nih.govspringernature.com In ATRP, a transition metal catalyst, typically a copper halide complexed with a ligand, establishes a dynamic equilibrium between active propagating radicals and dormant species. nih.govmdpi.com This allows for the simultaneous growth of all polymer chains, leading to polymers with predictable molecular weights and low dispersity. nih.gov

While ATRP offers excellent control, its application to this compound can present challenges. One significant issue is the potential for the transition metal catalyst to remain in the final product, which can be undesirable for certain applications. nih.gov To address this, techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP have been developed, which significantly reduce the required catalyst concentration. nih.gov Another consideration is the need for deoxygenated systems, as the radical species can react with oxygen, leading to catalyst deactivation. nih.gov The choice of solvent and ligand is also critical for a successful ATRP of maleimide-containing monomers. cmu.edu For instance, the graft copolymerization of methyl methacrylate (B99206) from a N-substituted maleimide-styrene copolymer has been achieved using ATRP. acs.org

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a nitroxide stable free radical to control the polymerization. researchgate.net While NMP has been successfully applied to a range of monomers, its use with this compound and other maleimide derivatives is less common compared to RAFT and ATRP. researchgate.netscispace.com Some limitations of NMP include slower polymerization kinetics and challenges in polymerizing certain monomer types, such as methacrylates. rsc.org However, NMP remains a relevant technique for creating specific polymer architectures and has been thoroughly reviewed for its synthetic approaches, kinetic aspects, and applications in creating various materials. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Considerations

Sequence-Controlled Copolymerization Strategies

The synthesis of sequence-controlled copolymers containing this compound has been a focus of research to create materials with tailored properties. jst.go.jpacs.org By controlling the monomer sequence, properties such as thermal stability, transparency, and glass transition temperature can be precisely tuned. acs.orgamanote.com

One strategy involves the copolymerization of N-substituted maleimides with various olefins, which can lead to either AB-alternating or AAB-periodic (2:1 sequence-controlled) copolymers. acs.org The resulting sequence is influenced by the structures of the comonomers and the solvent used. jst.go.jp The mechanism for this sequence control is often explained by the penultimate unit model, where the reactivity of the propagating radical is influenced by the second-to-last monomer unit. jst.go.jpacs.org

For example, the radical copolymerization of this compound (AMI) and N-(2-ethylhexyl)maleimide (EHMI) with diisobutylene (DIB) can produce AAB-type copolymers. researchgate.net These copolymers, which randomly incorporate allyl groups in their side chains, can be subsequently cured through thiol-ene reactions. amanote.comresearchgate.net This approach allows for the fabrication of thermosetting polymers with excellent thermal and optical properties. amanote.com

The table below provides examples of sequence-controlled copolymerizations involving maleimide derivatives.

Table 2: Examples of Sequence-Controlled Maleimide Copolymers

| Maleimide Monomer(s) | Comonomer | Resulting Sequence |

|---|---|---|

| N-substituted maleimides | Olefins | AB-alternating or AAB-periodic |

| This compound, N-(2-ethylhexyl)maleimide | Diisobutylene | AAB-type |

| N-phenylalkyl maleimide | 1,3-pentadiene isomers | AB-alternating or AAB-periodic |

| Cyclohexylmaleimide | Limonene analogues | 1:2 sequence-regulated |

Data sourced from acs.orgresearchgate.netacs.orgrsc.org

Cyclopolymerization Aspects of this compound Systems

This compound, being a bifunctional monomer with both an allyl and a maleimide group, can undergo cyclopolymerization, an intramolecular-intermolecular addition polymerization. researchgate.net In this process, the propagating radical center attacks the other double bond within the same monomer unit, leading to the formation of a cyclic structure in the polymer backbone. wikipedia.org This intramolecular cyclization is often favored over intermolecular propagation, especially at lower monomer concentrations. jst.go.jp

The mechanism of radical cyclopolymerization typically involves the generation of a radical which then reacts intramolecularly with a multiple bond. wikipedia.org The cyclization can proceed via an "exo" or "endo" pathway, with the exo cyclization generally being favored. wikipedia.org In the context of this compound systems, the cyclization can involve the formation of pyrrolidine (B122466) or piperidine (B6355638) rings. unimelb.edu.au The structure of the resulting cyclic units can be influenced by factors such as the bulkiness of substituents. unimelb.edu.au

Studies on the radical copolymerization of allyl α-(N-maleimido)-acetate (AMI), a related bifunctional monomer, with styrene or maleic anhydride (B1165640) have shown the formation of alternating copolymers with cyclolinear structures. researchgate.net The degree of cyclization in these systems is influenced by the nature of the comonomer. researchgate.net The cyclopolymerization of N-methyl-N-allylmethacrylamide, another related monomer, has been shown to be temperature-dependent, with lower temperatures resulting in a lower degree of cyclization. osti.gov

Mechanistic Insights into this compound Polymerization

The polymerization of allyl-containing monomers, including this compound, is significantly affected by allylic hydrogen transfer. This process, often leading to degradative chain transfer, can limit the formation of high molecular weight polymers. researchgate.net The hydrogen atoms on the carbon adjacent to the allyl double bond are particularly labile and can be readily abstracted by a growing polymer radical. chemicalpapers.com

This abstraction results in the formation of a resonance-stabilized allyl radical. rubbernews.com Due to its stability, this allyl radical has a reduced tendency to re-initiate a new polymer chain, effectively terminating the kinetic chain. researchgate.netrubbernews.com This phenomenon is a primary reason why allyl monomers often polymerize at low rates and yield polymers with low to medium molecular weights. researchgate.net The general mechanism for degradative chain transfer involving an allylic monomer is depicted below:

P• + M → P-M• (Propagation)

P-M• + M → P-M-M• (Propagation)

P-M• + CH₂=CH-CH₂-R → P-MH + •CH=CH-CH₂-R (Degradative Chain Transfer)

In the context of this compound, the growing polymer chain can abstract a hydrogen from the allyl group of a monomer molecule. The resulting stable radical is less reactive and less likely to add to another monomer, thus hindering the propagation of the polymer chain. rubbernews.com However, in some cases, the allylic radical can participate in the polymerization process, acting as both a comonomer and an active center, which can lead to branched macromolecules. rubbernews.com

The tendency for degradative chain transfer is a characteristic feature of allyl monomers and depends on the specific structure of the monomer. researchgate.net Despite this challenge, copolymers with pendant reactive allyl groups can be synthesized with reasonable molecular weights and polydispersities through strategies like alternating copolymerization with comonomers such as styrenes or vinyl ethers. researchgate.net This approach leverages the faster rates of alternating copolymerization to favor the reaction of the electron-poor maleimide double bond with an electron-rich comonomer, thereby minimizing the slower chain transfer step involving the allyl group. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex polymerization pathways of monomers like this compound. nsf.gov These theoretical studies provide valuable insights into the energetics and kinetics of various reaction steps, helping to understand and predict polymer structures and reaction mechanisms. acs.org

For instance, computational studies have been employed to investigate the reactivity and selectivity of reactions involving the different functional groups in N-substituted maleimides. acs.org CBS-QB3 calculations have been used to explore the energetics and kinetics of reactions between thiols and N-allyl maleimide under both base-initiated and radical-mediated conditions. acs.orgresearchgate.net These calculations have helped to understand the factors governing the selective base-initiated reactions versus the nonselective radical-mediated reactions. researchgate.net

Theoretical analyses have also been applied to study the copolymerization of maleic anhydride (a related cyclic imide) with α-olefins, providing insights into the mechanism of free-radical copolymerization. nsf.gov Furthermore, DFT has been used to study the radical-mediated cyclization of allyl radicals, a potential pathway in the polymerization of allyl-containing monomers. nsf.govnih.gov These studies can reveal alternative reaction mechanisms beyond simple free-radical addition, such as the formation of cyclic structures. nih.gov

The Artificial Force Induced Reaction (AFIR) method is another computational technique used to explore mechanochemical reactions in polymers. chemrxiv.org While not directly applied to this compound polymerization in the provided context, its application to other cross-linker molecules demonstrates the potential of such methods to systematically discover reaction pathways under mechanical stress, which could be relevant for understanding the behavior of crosslinked this compound polymers. chemrxiv.org

Table 1: Computational Methods and Their Applications in Studying Polymerization

| Computational Method | Application | Key Findings |

| CBS-QB3 Calculations | Investigating energetics and kinetics of thiol reactions with N-allyl maleimide. acs.orgresearchgate.net | Elucidated factors for selective base-initiated and nonselective radical-mediated reactions. researchgate.net |

| Density Functional Theory (DFT) | Studying free-radical copolymerization and radical-mediated cyclization. nsf.gov | Provided insights into reaction mechanisms and the potential for cyclic structure formation. nsf.govnih.gov |

| Artificial Force Induced Reaction (AFIR) | Exploring mechanochemical reactions in polymers. chemrxiv.org | Offers a tool for predicting activation forces and discovering reaction pathways under stress. chemrxiv.org |

In-situ Monitoring and Kinetic Evaluation of Polymerization Processes

Real-time monitoring techniques are invaluable for understanding the kinetics of polymerization reactions. mt.com In-situ spectroscopy, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allows for the continuous tracking of key species like monomers and polymers throughout the reaction. mt.com This provides immediate information on conversion rates and can reveal mechanistic details. mt.comnih.gov

For this compound and related systems, techniques like Differential Scanning Calorimetry (DSC) are used to determine kinetic parameters of the curing process. tandfonline.comtandfonline.com By performing DSC measurements at various heating rates, methods like those developed by Kissinger and Ozawa can be applied to calculate the activation energy of polymerization. tandfonline.com

For example, in the study of bifunctional monomers containing both maleimide and allyl groups, DSC was used to analyze the curing reaction. tandfonline.com The data revealed that the polymerization could proceed through multiple mechanisms, including Ene, Diels-Alder, and homopolymerization reactions. tandfonline.com Similarly, for allyl-maleimide novolac resins, DSC thermograms showed a two-step curing process, with an initial ene reaction occurring at a lower temperature followed by a Diels-Alder reaction at a higher temperature. tandfonline.com

In-situ monitoring can also be achieved through techniques like Dielectric Analysis (DEA), which has been used to track the curing of highly filled epoxy molding compounds. nih.gov The kinetic models derived from in-situ DEA data can be compared with offline DSC measurements to provide a comprehensive understanding of the curing behavior. nih.gov

Table 2: Kinetic Parameters for the Curing of Allyl-Maleimide Monomers

| Monomer | Onset Polymerization Temperature (°C) | End Polymerization Temperature (°C) |

| Monomer 3a (ester group) | 165 | 230 |

| Monomer 3b (amide group) | 180 | 250 |

| Monomer 3c (urethane group) | 155 | 220 |

Data sourced from a study on bifunctional N-phenylmaleimide monomers with allyl moieties. tandfonline.com

Reactivity and Reaction Pathways of N Allylmaleimide in Organic Synthesis

Thiol-Ene "Click" Reactions Involving N-Allylmaleimide

The "click" chemistry paradigm, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts, is well-exemplified by the reactions of this compound with thiols. These transformations can proceed through different mechanisms, offering a high degree of control over the final product.

Base-Initiated Thiol-Michael Addition Mechanisms

The maleimide (B117702) group of this compound is highly susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols, in a process known as the thiol-Michael addition. This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nsf.gov The thiolate then adds to one of the carbons of the maleimide's double bond. researchgate.net This process is highly efficient and selective for the maleimide double bond over the allyl group's double bond. acs.orgacs.orgnih.gov

Studies using representative thiols such as methyl-3-mercaptopropionate and β-mercaptoethanol with this compound in the presence of a base like triethylamine (B128534) (Et3N) have demonstrated exclusive and quantitative addition to the electron-poor maleimide alkene. researchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.net The reaction proceeds rapidly, often reaching high conversions. nsf.gov This selectivity is a key feature, allowing for the initial functionalization of the maleimide moiety while leaving the allyl group available for subsequent reactions. acs.orgacs.orgnih.gov

The general mechanism involves the following steps:

Deprotonation of the thiol (R-SH) by a base to form a thiolate anion (R-S⁻). researchgate.net

Nucleophilic attack of the thiolate anion on the β-carbon of the maleimide double bond. researchgate.net

Protonation of the resulting enolate intermediate to yield the final thioether adduct. nsf.gov

| Thiol Reactant | Base Catalyst | Key Observation | Reference |

|---|---|---|---|

| methyl-3-mercaptopropionate | Triethylamine (Et3N) | Exclusive and quantitative addition to the maleimide alkene. | acs.orgacs.orgnih.gov |

| β-mercaptoethanol | Triethylamine (Et3N) | Exclusive and quantitative addition to the maleimide alkene. | acs.orgacs.orgnih.gov |

| methyl mercaptan | Triethylamine (Et3N) | Used in computational studies to investigate energetics and kinetics. | acs.orgnih.gov |

Radical-Mediated Thiol-Ene Reactions

In contrast to the base-initiated reaction, the radical-mediated thiol-ene reaction involves the addition of a thiol to an alkene, initiated by a radical source such as a photoinitiator or thermal initiator. sci-hub.se This reaction typically proceeds via a free-radical chain mechanism, leading to an anti-Markovnikov addition product. sci-hub.seresearchgate.net

When this compound is subjected to radical-mediated thiol-ene conditions in the presence of a thiol, the reaction can occur at both the maleimide and the allyl double bonds. acs.orgnih.gov However, unlike the selective base-catalyzed reaction, radical-mediated reactions with equimolar amounts of thiol and this compound often result in complex mixtures of products. acs.orgacs.orgnih.gov This lack of selectivity arises because the radical addition can occur at either of the two double bonds. acs.orgnih.gov

The general mechanism for the radical-mediated thiol-ene reaction is as follows:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. sci-hub.se

Propagation: The thiyl radical adds to a double bond (either maleimide or allyl) to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical. sci-hub.se

Termination: Two radicals combine to terminate the chain reaction.

Subsequent to a selective base-initiated thiol-Michael addition, the remaining allyl group can be functionalized in a near-quantitative yield (>95%) through a radical-mediated thiol-ene reaction. acs.orgacs.orgnih.govresearchgate.net

Orthogonality and Selectivity in Thiol-Ene/Yne Chemistry

The distinct reactivity of the maleimide and allyl groups in this compound under different reaction conditions allows for orthogonal functionalization. Orthogonal chemistry refers to a set of reactions that can be performed on a molecule in any order without interfering with each other.

In the case of this compound, high selectivity can be achieved by performing the base-initiated thiol-Michael addition first. acs.orgacs.orgnih.gov This reaction exclusively targets the maleimide double bond, leaving the allyl group untouched. The resulting product can then be subjected to a radical-mediated thiol-ene reaction to functionalize the allyl group. This sequential approach allows for the controlled and stepwise introduction of two different thiol-based functionalities onto the this compound scaffold. acs.orgacs.orgnih.gov

Computational studies have been employed to understand the energetics and kinetics of these reactions, elucidating the factors that govern the observed selectivity. acs.orgnih.govresearchgate.net These studies have confirmed that the base-initiated pathway is highly selective, while the radical-mediated pathway is non-selective when both double bonds are available. acs.orgnih.gov

Kinetic and Mechanistic Investigations of Thiol-Maleimide Reactions

Kinetic and mechanistic studies of the thiol-maleimide reaction have provided deeper insights into its efficiency and selectivity. The reaction is known to be very fast, a key characteristic of "click" reactions. Factors influencing the reaction rate include the nature of the thiol, the solvent, and the catalyst used.

Computational modeling, such as CBS-QB3 calculations, has been instrumental in investigating the reaction energetics. acs.orgnih.gov These studies help to rationalize the experimental observations, such as the high selectivity of the base-initiated thiol-Michael addition. acs.orgnih.gov The calculations can determine the activation barriers for the different possible reaction pathways, confirming that the addition to the maleimide double bond is kinetically favored under basic conditions.

Recent research has also explored the role of the catalyst in detail. While bases like triethylamine are common, other nucleophilic catalysts can also be employed. The choice of catalyst can influence the reaction mechanism and kinetics. Furthermore, some studies have suggested that in certain systems, the rate-limiting step might not be the nucleophilic attack itself but rather the decomplexation of the product from the reactants. rsc.org

Diels-Alder Reactions and Related Cycloadditions

The maleimide moiety of this compound can also participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org In this reaction, the maleimide acts as a dienophile, reacting with a conjugated diene to form a six-membered ring adduct. organic-chemistry.org

Retro Diels-Alder Regeneration of Maleimide Functionality

A significant feature of the Diels-Alder reaction, particularly with furan (B31954) as the diene, is its thermal reversibility. scielo.br The forward reaction (Diels-Alder) forms the cycloadduct, while the reverse reaction (retro-Diels-Alder) regenerates the original diene and dienophile. scielo.br

Intramolecular and Intermolecular Diels-Alder Approaches

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In systems containing the this compound moiety, both intramolecular and intermolecular pathways are possible, typically occurring at elevated temperatures.

In multifunctional resin systems where this compound functionalities are incorporated onto a polymer backbone, the Diels-Alder reaction often serves as a secondary, high-temperature crosslinking mechanism. tandfonline.comtandfonline.com Following an initial, lower-temperature intramolecular ene reaction, the resulting structures can undergo subsequent intermolecular Diels-Alder reactions. tandfonline.comresearchgate.net This typically occurs at temperatures around 180°C and above, leading to the formation of a highly cross-linked, thermally stable polymer network. tandfonline.comtandfonline.comresearchgate.net The reaction involves the maleimide double bond of one unit acting as the dienophile and a newly formed double bond from a previous ene reaction acting as the diene. tandfonline.com

The intramolecular variant of the Diels-Alder reaction (IMDA) is a key strategy for synthesizing complex polycyclic systems from a single precursor. masterorganicchemistry.comuh.edu For a molecule like this compound, an IMDA reaction would involve the allyl group's double bond acting as the dienophile and the maleimide ring's double bond participating as part of a diene system, or vice versa, if the molecule is suitably substituted to create a conjugated diene tethered to the dienophile. Studies on related N-allyl systems, such as N-allyl 2-furoyl amides, demonstrate that the IMDA reaction proceeds to form fused ring systems, with reactivity influenced by steric factors. researchgate.net The efficiency and stereoselectivity of IMDA reactions are often high due to the constrained geometry of the tethered diene and dienophile. wikipedia.org

Table 1: Diels-Alder Reaction Pathways in this compound Systems

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Intermolecular | Ene adduct, unreacted maleimide | ~180-270°C | Cross-linked polymer network | tandfonline.com, tandfonline.com, researchgate.net |

| Intramolecular | N-allyl substituted diene systems | Thermally or Lewis acid-catalyzed | Fused polycyclic structures | researchgate.net, masterorganicchemistry.com, uh.edu |

Alder Ene Reactions with this compound Systems

The Alder ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, the "enophile". wikipedia.org In this compound, the allyl group serves as the ene component, while the electron-poor double bond of the maleimide ring is an excellent enophile.

One of the most significant applications of the ene reaction in this compound-containing systems is in the development of one-component, self-curing thermosetting resins. tandfonline.comresearchgate.net When both allyl and maleimide functional groups are present on the same polymer backbone, such as in modified novolac resins, they can undergo a thermally induced intramolecular ene reaction. tandfonline.comtandfonline.com This process initiates at relatively moderate temperatures, typically between 50°C and 150°C. tandfonline.comtandfonline.com

The reaction involves the transfer of an allylic hydrogen from the allyl group to the maleimide double bond, with the concomitant formation of a new sigma bond and a shift of the double bonds. wikipedia.org This initial reaction forms an ene adduct, which can then participate in further crosslinking reactions, such as intermolecular Diels-Alder cycloadditions or additional ene reactions, at higher temperatures to yield a durable, cross-linked polymer. tandfonline.comtandfonline.com The self-curing capability is a significant advantage, as it obviates the need for mixing two separate components, simplifying processing. tandfonline.com

Kinetic studies of the curing process in allyl-maleimide resins reveal a distinct two-stage reaction. tandfonline.comtandfonline.com Differential scanning calorimetry (DSC) experiments show a low-temperature exotherm corresponding to the ene reaction and a high-temperature exotherm associated with subsequent Diels-Alder crosslinking. tandfonline.comresearchgate.net

The intramolecular nature of the initial ene reaction is kinetically favored over an intermolecular pathway for two main reasons:

Proximity: The reactive allyl and maleimide groups are held in close proximity on the same molecule, increasing the collision frequency factor. tandfonline.comtandfonline.com

Activation Entropy: Intramolecular reactions are associated with a very low activation entropy, which favors the reaction kinetically. tandfonline.comtandfonline.com

This results in a significantly lower initiation temperature (50-60°C) for the intramolecular ene reaction compared to equivalent two-component systems (110-140°C). tandfonline.comtandfonline.com Kinetic analysis using models like the Kissinger method shows that the activation energy (Ea) for the ene reaction can be influenced by the concentration of maleimide moieties. tandfonline.com As the curing process advances, the reaction mechanism can transition from being chemically controlled to diffusion-controlled, particularly beyond 50% conversion, which is reflected by an increase in the activation energy. tandfonline.comtandfonline.comresearchgate.net

Table 2: Kinetic Data for Curing of an Allyl-Maleimide Novolac Resin (AMN-3)

| Curing Stage | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Peak Temperature (Tp) at 10°C/min | Reference |

|---|---|---|---|---|

| Ene Reaction | Kissinger | 78.4 | ~80°C | tandfonline.com |

| Diels-Alder Reaction | Kissinger | 131.2 | ~180°C | tandfonline.com |

Self-Curing and Crosslinking via Ene Reaction

Other Functionalization and Addition Reactions

Beyond pericyclic reactions, the dual functionality of this compound allows for a range of other transformations targeting either the maleimide ring or the allyl group.

C–H bond activation is a modern synthetic strategy for directly forming new carbon-carbon or carbon-heteroatom bonds. tcichemicals.com The electron-deficient nature of the maleimide double bond makes it a suitable coupling partner in reactions involving C-H activation. For instance, palladium(II)-catalyzed oxidative alkenylation has been demonstrated between 4-hydroxycoumarins and various maleimides, proceeding via activation of a C(sp²)–H bond on the coumarin (B35378) and subsequent coupling to the maleimide. rsc.org While this study did not specifically use this compound, it establishes the reactivity of the maleimide core in such transformations.

N-alkylation represents a fundamental method for modifying the maleimide structure, though it typically refers to the synthesis of the N-substituted maleimide itself rather than a reaction of it. core.ac.ukacsgcipr.org For instance, this compound is synthesized via the N-alkylation of maleimide or a related precursor. core.ac.uk The allyl group itself can undergo reactions such as palladium-catalyzed asymmetric allylic alkylation, where it acts as an electrophile after activation. rsc.org

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack, most notably via the Michael addition or conjugate addition pathway. wikipedia.org This reaction is particularly effective with soft nucleophiles.

A prominent example is the thiol-Michael addition, a key "click" reaction. Thiols add exclusively and quantitatively to the maleimide double bond under base-catalyzed conditions (e.g., using Et₃N). acs.orgnih.gov This reaction is highly selective, leaving the allyl group of this compound unreacted. acs.orgnih.gov This orthogonality allows for sequential functionalization: a thiol can be added to the maleimide ring first, followed by a separate, radical-mediated thiol-ene reaction on the allyl group. acs.orgnih.gov This selective reactivity is crucial for designing complex macromolecular architectures and bioconjugates. researchgate.net

Other nucleophiles, such as primary and secondary amines, also readily add to the maleimide ring to form stable adducts. libretexts.org The reaction proceeds through a standard Michael addition mechanism, where the amine attacks the β-carbon of the unsaturated system. wikipedia.org This reactivity is foundational in areas like polymer crosslinking and bioconjugation chemistry. The formation of adducts with various nucleophiles is a common strategy for modifying surfaces and polymers containing maleimide groups. yorku.ca

Table 3: Nucleophilic Addition Reactions with the this compound Maleimide Ring

| Nucleophile | Reaction Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Thiols (R-SH) | Thiol-Michael Addition | Base-catalyzed (e.g., Et₃N) | High selectivity for maleimide C=C bond; orthogonal to allyl group. | acs.org, nih.gov |

| Amines (R-NH₂) | Michael Addition | Typically base-catalyzed or neat | Forms stable C-N bond adducts. | libretexts.org, wikipedia.org |

| Enolates | Michael Addition | Base-catalyzed | Forms new C-C bond at the β-carbon. | wikipedia.org |

Formation and Characterization of N Allylmaleimide Derived Materials

Thermosetting Polymer Networks from N-Allylmaleimide Copolymers

Thermosetting polymers derived from this compound (AMI) copolymers exhibit excellent thermal stability and mechanical properties. amanote.com The synthesis of these networks often begins with the radical copolymerization of AMI with other monomers to create a soluble precursor polymer containing pendant allyl groups. researchgate.net These allyl groups are then utilized in a subsequent curing step to form a crosslinked, insoluble, and infusible network.

The copolymerization of this compound can be controlled to produce specific polymer sequences, such as alternating or periodic structures, which influence the final properties of the thermoset. acs.org For instance, AAB-type copolymers of maleimides and diisobutylene (DIB) have been synthesized, where AMI units are randomly incorporated. jst.go.jp The thermal properties of these copolymers can be tuned by adjusting the comonomer composition. For example, copolymers of N-substituted maleimides with various olefins have shown decomposition onset temperatures exceeding 300°C and glass transition temperatures (Tg) ranging from -68 to 210°C. acs.org

The curing of these copolymers into thermosetting networks is typically achieved through the reaction of the pendant allyl groups. researchgate.net Heating in the absence of a catalyst can induce crosslinking via the interaction of these allyl groups. researchgate.net A more controlled method involves the use of polyfunctional thiols in a thiol-ene reaction, which can be initiated either thermally or photochemically. jst.go.jp This process leads to the formation of a robust, three-dimensional network with high thermal stability. jst.go.jp For example, copolymers of AMI and 2-ethylhexyl acrylate (B77674) (2EHA) have been thermally cured using multifunctional thiols to create crosslinked polymers. dntb.gov.ua

Table 1: Thermal Properties of this compound Copolymers and Derived Thermosets

| Copolymer System | Curing Method | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Findings |

|---|---|---|---|---|

| This compound/N-(2-ethylhexyl)maleimide/Diisobutylene | Thermal/Photochemical (Thiol-ene) | Not specified | High thermal stability | Resulting thermosets show excellent thermal stability and transparency. jst.go.jpresearchgate.net |

| This compound/2-Ethylhexyl Acrylate | Thermal (Thiol-ene) | Not specified | Not specified | Forms a crosslinked polymer network. dntb.gov.ua |

| N-Substituted Maleimides/Olefins | Not applicable (precursor) | -68 to 210 °C | > 300 °C | Tg can be tuned by altering the N- and α-substituents of the comonomers. acs.org |

Organic-Inorganic Hybrid Materials Incorporating this compound Units

Organic-inorganic hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound copolymers are excellent candidates for creating such hybrids due to the reactive nature of their pendant allyl groups, which can form covalent bonds with functionalized inorganic components. jst.go.jpresearchgate.net

A common approach involves the use of silica-based materials, such as silica (B1680970) nanoparticles or silsesquioxanes. jst.go.jpjst.go.jp For instance, organic-inorganic hybrids have been fabricated through the thiol-ene reaction between this compound copolymers containing allyl side groups and surface-modified silica nanoparticles. jst.go.jpresearchgate.net The resulting hybrid material can be dispersed in a solvent like tetrahydrofuran (B95107) and cast into transparent films with excellent thermal stability. jst.go.jp

Another strategy employs random-type SH-modified silsesquioxanes as the inorganic component. jst.go.jpdntb.gov.ua These silsesquioxanes can react with the allyl groups of the this compound copolymer, leading to heat-resistant and transparent hybrid materials. jst.go.jpdntb.gov.ua Polyhedral Oligomeric Silsesquioxanes (POSS) represent a specific class of silsesquioxanes with a cage-like silica core and organic functional groups. hybridplastics.comhybridplastics.com These POSS molecules can be incorporated into polymer networks to enhance properties like thermal stability. bohrium.com The synthesis of POSS-containing alternating copolymers has been demonstrated, highlighting the versatility of these building blocks in creating advanced hybrid materials. researchgate.net

The development of one-pot synthesis routes for these hybrids, such as the simultaneous hydrothermal condensation of polyimide and silica precursors, is an area of active research, aiming for more environmentally friendly and efficient processes. rsc.org

Table 2: this compound-Based Organic-Inorganic Hybrid Materials

| Organic Component | Inorganic Component | Bonding Chemistry | Resulting Material Properties |

|---|---|---|---|

| This compound/N-(2-ethylhexyl)maleimide/Diisobutylene Copolymer | Surface-modified silica nanoparticles | Thiol-ene reaction | Excellent thermal stability and high transparency. jst.go.jpresearchgate.net |

| This compound Copolymer | Random-type SH-modified silsesquioxane | Thiol-ene reaction | Heat-resistant and transparent. jst.go.jpdntb.gov.ua |

| This compound Copolymer | Thiol-modified silsesquioxanes | Thiol-ene reaction | Heat-resistant and transparent. jst.go.jp |

Crosslinked Polymers and Network Formation

The formation of crosslinked networks is fundamental to harnessing the full potential of this compound-based materials, transforming them from soluble copolymers into robust thermosets. amanote.com The crosslinking process significantly enhances properties such as thermal stability, mechanical strength, and chemical resistance.

A primary method for crosslinking this compound copolymers is through the pendant allyl groups. researchgate.net During copolymerization at high conversions, particularly with other allyl-containing monomers like allylmethacrylate, crosslinking can occur directly through the interaction of these allyl side chains, leading to insoluble polymers. researchgate.net However, a more controlled approach involves a two-step process: first, the synthesis of a soluble copolymer, followed by a post-polymerization crosslinking reaction. jst.go.jp

The thiol-ene "click" reaction is a highly efficient and widely used method for this purpose. jst.go.jp It involves the reaction of the allyl groups on the this compound copolymer with a polyfunctional thiol crosslinker. jst.go.jp This reaction can be initiated thermally or photochemically and proceeds with high yield and selectivity. jst.go.jpacs.org The structure of the thiol crosslinker can be varied to tailor the properties of the final network. jst.go.jp For example, using glycoluril-based crosslinkers with rigid molecular structures can lead to heat-resistant polymers. jst.go.jp

The degree of crosslinking can be controlled by factors such as the concentration of allyl groups in the copolymer and the stoichiometry of the thiol crosslinker. nih.gov The resulting network structure imparts the material with its thermosetting properties, making it insoluble and infusible. wikipedia.org

Surface Functionalization and Bioconjugation with this compound Derivatives

The reactivity of this compound and its derivatives makes them valuable tools for surface functionalization and bioconjugation. These processes involve modifying the surface of a material to introduce specific chemical functionalities or to attach biomolecules.

Thiol-ene "click" chemistry is a powerful technique for surface modification. magtech.com.cnnumberanalytics.com This reaction allows for the efficient and selective attachment of thiol-containing molecules to surfaces that have been functionalized with allyl groups from this compound or its derivatives. researchgate.net The reaction is often initiated by UV light or radicals and is known for its high efficiency and regioselectivity. digitellinc.com For instance, silicone catheter surfaces have been modified with an allyl-functional silane (B1218182) linker, enabling the subsequent attachment of cysteine-containing peptides via thiol-ene chemistry. researchgate.net

The maleimide (B117702) group itself is also highly reactive towards thiols through a Michael addition reaction. acs.org This reaction is highly selective and can occur under mild, base-initiated conditions, proceeding quantitatively with thiols without affecting the allyl or propargyl groups. acs.org This orthogonal reactivity allows for a two-step functionalization process: first, the maleimide double bond reacts with a thiol, and subsequently, the allyl group can be functionalized through a radical-mediated thiol-ene reaction. acs.org This sequential approach provides precise control over the introduction of different functionalities.

This dual reactivity makes this compound derivatives highly suitable for bioconjugation, where specific biomolecules need to be attached to a substrate for applications in biosensors, drug delivery, and tissue engineering.

Design of Self-Healing Materials Utilizing this compound Reactivity

Self-healing materials possess the intrinsic ability to repair damage, extending their lifespan and improving their reliability. The reversible nature of certain chemical reactions involving the maleimide group is key to designing such materials.

A prominent approach to creating thermally reversible self-healing polymers is based on the Diels-Alder (DA) reaction. rsc.orgmatec-conferences.org This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. matec-conferences.org In many self-healing systems, a furan (B31954) group serves as the diene, while a maleimide group acts as the dienophile. rsc.orgmatec-conferences.org The DA reaction between furan and maleimide forms a covalent bond at lower temperatures, creating a crosslinked network. mdpi.com Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking these crosslinks and allowing the material to flow and heal cracks or damage. mdpi.comrug.nl Cooling then allows the DA reaction to proceed again, reforming the network and restoring the material's integrity. mdpi.com

The temperature at which the retro-Diels-Alder reaction occurs is a critical parameter. For furan-maleimide systems, this is typically in the range of 90-150°C. mdpi.com The efficiency of healing depends on factors like the time and temperature of the healing process. matec-conferences.org Research has shown that cracks in a polyurethane-based material incorporating furan-maleimide DA bonds could completely disappear after heating at 100°C for 9 minutes, with a healing efficiency of up to 89.1% based on the recovery of tensile strength. mdpi.com

The reactivity of the maleimide double bond can also be utilized in other self-curing systems, such as those involving an "Alder ene" reaction, which can contribute to the formation of thermally stable resins. tandfonline.com These dynamic covalent chemistries enable the creation of covalent adaptable networks (CANs) that bridge the gap between traditional thermosets and thermoplastics, offering reprocessability and self-healing capabilities. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-mercaptopropyl)trimethoxysilane |

| 1,6-hexanediamine |

| 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride |

| 2-ethylhexyl acrylate |

| Allylmethacrylate |

| Diisobutylene |

| Furan |

| Glycoluril |

| Irgacure 2959 |

| N-(2-ethylhexyl)maleimide |

| This compound |

| N-phenylmaleimide |

| N-vinylpyrrolidone |

| Pentaerythritol tetrakis(3-mercaptobutyrate) |

| Polyhedral Oligomeric Silsesquioxane |

| Styrene (B11656) |

| Tetrahydrofuran |

| Toluene-2,4-diisocyanate |

Advanced Applications and Emerging Research Directions

Advanced Polymer Materials with Tailored Macroscopic Properties

The ability of N-Allylmaleimide to participate in various polymerization reactions makes it a valuable building block for creating advanced polymer materials with specific macroscopic properties. Its incorporation into polymer chains can significantly enhance thermal resistance and optical clarity, opening up applications in demanding environments.

Heat-Resistant Polymers

This compound is utilized in the synthesis of heat-resistant polymers through its copolymerization with other monomers. biosynth.com The resulting copolymers can be thermally cured, leading to the formation of crosslinked networks with high thermal stability. researchgate.netjst.go.jp For instance, copolymers of this compound with monomers like N-vinylpyrrolidone have been synthesized via bulk radical copolymerization, resulting in thermally curable materials. researchgate.net Heating these copolymers induces cross-linking through the interaction of the allyl groups, forming a robust network structure. researchgate.net

Research has demonstrated that the copolymerization of this compound with allylmethacrylate leads to the formation of crosslinked copolymers with high heat resistance, even at initial conversion stages. researchgate.net Similarly, thermosetting polymers with excellent thermal properties have been fabricated by the copolymerization of this compound and N-(2-ethylhexyl)maleimide with diisobutylene, followed by thermal or photochemical curing. jst.go.jp The thermal stability of these materials can be further enhanced by creating organic-inorganic hybrids, for example, by reacting this compound copolymers with thiol-modified silsesquioxanes. jst.go.jp These hybrid materials exhibit exceptional heat resistance. jst.go.jp

The thermal degradation behavior of these copolymers has been studied, revealing their stability at elevated temperatures. For example, one copolymer showed an initial decomposition temperature of 235°C. researchgate.net The inherent heat resistance of this compound makes it a suitable component for manufacturing plastics that may be exposed to high temperatures. biosynth.com

Table 1: Examples of this compound based Heat-Resistant Copolymers

| Co-monomer(s) | Curing/Cross-linking Method | Key Finding |

|---|---|---|

| Allylmethacrylate | Thermal cross-linking of allyl groups | Formation of crosslinked copolymers with high heat resistance at initial conversions. researchgate.net |

| N-vinylpyrrolidone | Bulk radical copolymerization and subsequent thermal curing | Heating results in a network polymer due to the interaction of allyl groups. researchgate.net |

| N-(2-ethylhexyl)maleimide and diisobutylene | Thermal or photochemical thiol-ene reaction | Fabrication of thermosetting polymers with excellent thermal properties. jst.go.jp |

Optically Transparent Materials

This compound is also a key component in the development of optically transparent polymer materials. jst.go.jp Maleimide-containing polymers are known for their high performance in terms of optical properties. jst.go.jp By carefully controlling the copolymerization of this compound with other monomers, it is possible to fabricate materials that are both heat-resistant and highly transparent. jst.go.jp

For example, the creation of organic-inorganic hybrids by reacting this compound copolymers with surface-modified silica (B1680970) nanoparticles has resulted in transparent films with excellent thermal stability. jst.go.jp These hybrids, dispersed in a solvent like tetrahydrofuran (B95107), can be cast into clear films. jst.go.jp Similarly, organic-inorganic hybrid materials prepared through a thiol-ene reaction between this compound copolymers and random-type silsesquioxanes containing mercapto groups have demonstrated excellent transparency. jst.go.jpjst.go.jp The resulting cured products maintain their optical clarity, making them suitable for various optical applications. jst.go.jp The refractive index of these polymers is a critical property for optical applications, and research has been conducted to predict and control this property in this compound-containing polymers. mdpi.com

Table 2: Optically Transparent Materials based on this compound

| Material Type | Key Components | Resulting Property |

|---|---|---|

| Organic-Inorganic Hybrid | This compound copolymer, surface-modified silica nanoparticles | Transparent films with high thermal stability. jst.go.jp |

| Organic-Inorganic Hybrid | This compound copolymer, thiol-modified silsesquioxanes | Excellent transparency and heat resistance. jst.go.jp |

Biomedical Research Applications (Chemical Perspectives)

The unique reactivity of this compound's functional groups makes it a valuable tool in biomedical research, particularly from a chemical perspective. Its maleimide (B117702) group allows for specific reactions with biomolecules, while the allyl group provides a handle for further modification and cross-linking.

Conjugation Strategies for Biomolecules and Bioconjugates

Maleimides are well-established reagents for the site-selective modification of proteins and other biomolecules. nih.gov The maleimide group reacts selectively with thiol groups, such as those found in cysteine residues of proteins, through a Michael addition reaction. nih.govlumiprobe.com This specific reactivity allows for the precise attachment of labels, drugs, or other moieties to proteins. nih.govfishersci.at

This compound, with its dual functionality, offers advanced strategies for bioconjugation. The maleimide group can be used to attach the molecule to a biomolecule, while the allyl group remains available for subsequent "click" chemistry reactions, such as thiol-ene additions. acs.org This orthogonal reactivity allows for a two-step functionalization process. For instance, a thiol-containing biomolecule can first react with the maleimide group of this compound. acs.org Then, the pendant allyl group can be further functionalized in a separate step using a radical-mediated thiol-ene reaction. acs.org This approach provides a versatile platform for creating complex bioconjugates. acs.org The stability of the resulting conjugate is a crucial factor, with studies showing that the thio-succinimide intermediate can undergo hydrolysis. mdpi.com

Hydrogel Fabrication via this compound Reactions

This compound's ability to participate in cross-linking reactions makes it a useful component in the fabrication of hydrogels for biomedical applications. researchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. mdpi.comresearchgate.net

The dual functionality of this compound allows for the creation of hydrogels with tunable properties. researchgate.net For example, a copolymer containing furan-protected maleimide can be partially activated to create a material with both maleimide and furan-protected maleimide groups. researchgate.net This allows for orthogonal functionalization, where the different groups can be used for multi-functionalization or the fabrication of functional hydrogels through a combination of nucleophilic and radical thiol-ene reactions. researchgate.net

Furthermore, this compound can be copolymerized with monomers like acrylamide (B121943) and acrylic acid to form crosslinked hydrogels. researchgate.net The allyl groups on the this compound participate in the cross-linking process during radical polymerization, leading to the formation of a gel. researchgate.net The efficiency of this cross-linking can be influenced by reaction conditions such as temperature. researchgate.net Maleimide-crosslinked hydrogels have been shown to exhibit rapid reaction kinetics and efficient cross-linking, which is beneficial for applications like cell encapsulation. nih.gov The degradation of these hydrogels can also be controlled, for instance, through the hydrolysis of the maleimide ring under certain pH conditions. rsc.org

Catalysis and Reaction Engineering (Focus on this compound Role)

In the context of catalysis and reaction engineering, this compound's role is primarily as a monomer that influences polymerization kinetics and the properties of the resulting polymer. ucl.ac.ukupertis.ac.idmit.edu The reactivity of its two distinct double bonds (the maleimide C=C bond and the allyl C=C bond) can be selectively controlled under different catalytic conditions.

Experimental and computational studies have explored the selective reactivity of this compound in thiol-ene and thiol-yne "click" reactions. acs.org Under base-initiated conditions, thiols add exclusively to the electron-poor maleimide double bond. acs.org In contrast, radical-mediated reactions can lead to additions at both the maleimide and the allyl groups, often resulting in a mixture of products. acs.org This selective reactivity, dictated by the choice of catalyst (base vs. radical initiator), is a key aspect of reaction engineering when using this compound.

The ability to control which double bond reacts allows for the design of polymers with specific architectures. For example, by first performing a base-catalyzed thiol-Michael addition to the maleimide group, the allyl group remains intact for a subsequent radical-mediated thiol-ene reaction. acs.org This sequential, catalyst-controlled approach enables the synthesis of well-defined, functional polymers. The understanding and manipulation of these reaction pathways are central to the effective use of this compound in creating advanced materials.

Theoretical and Computational Chemistry in this compound Research

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of this compound's reactivity, electronic structure, and the mechanisms of its various chemical transformations. These computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone, offering a molecular-level understanding of the factors governing the behavior of this versatile compound.

A significant area of focus for computational studies has been the investigation of reaction mechanisms involving this compound. acs.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, have been instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the energetics of different reaction pathways. smu.edunih.gov This allows for a detailed analysis of bond-forming and bond-breaking processes, providing a step-by-step description of the reaction mechanism. smu.edunih.gov

One prominent application of computational chemistry in this compound research is the study of thiol-ene and thiol-yne "click" reactions. acs.orgnih.govresearchgate.net Researchers have employed high-level computational methods, such as CBS-QB3 calculations, to investigate the kinetics and energetics of these reactions. acs.orgnih.govresearchgate.net These studies have been crucial in understanding the selectivity observed in base-initiated versus radical-mediated processes. acs.orgnih.gov For example, calculations have helped to elucidate why base-initiated thiol-Michael additions to the electron-deficient maleimide double bond are highly selective, while radical-mediated reactions can lead to complex product mixtures. acs.orgnih.gov

DFT calculations have also been used to rationalize the stereoselectivity of certain reactions involving this compound. lookchem.com By modeling the transition states of different stereochemical pathways, researchers can predict and explain the observed product distributions.

Furthermore, computational methods are employed to understand the polymerization behavior of this compound. researchgate.netjst.go.jp DFT calculations can be used to assess the polymerization reactivity of olefins in copolymerization reactions with N-substituted maleimides. researchgate.net These theoretical insights aid in the design of new copolymers with specific properties. researchgate.netjst.go.jp

The unified reaction valley approach (URVA) is another powerful computational tool that has been used to analyze reaction mechanisms in detail. smu.edunih.gov This method partitions the reaction path into distinct phases, such as reactant preparation, transition state passage, and product formation, offering a granular view of the chemical transformation. smu.edunih.gov

The following table provides a conceptual overview of the types of data generated from computational studies on this compound, although specific values are highly dependent on the level of theory and the specific reaction being studied.

| Computational Method | Investigated Property | Typical Output/Insight |

| Density Functional Theory (DFT) | Reaction Energetics | Calculation of activation energies, reaction enthalpies, and Gibbs free energies to determine the feasibility and spontaneity of a reaction. |

| DFT | Transition State Geometry | Optimization of the geometry of the highest energy point along the reaction coordinate, revealing the structure of the transition state. |

| CBS-QB3 | Reaction Kinetics | Calculation of rate constants to predict the speed of a reaction and understand selectivity. acs.orgnih.govresearchgate.net |

| DFT | Electronic Properties | Analysis of molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential to understand reactivity. |

| Unified Reaction Valley Approach (URVA) | Reaction Mechanism Details | Partitioning of the reaction pathway into chemically meaningful phases to provide a detailed timeline of bond-breaking and bond-forming events. smu.edunih.gov |

Q & A

Q. What computational tools are recommended for predicting the reactivity of this compound in complex reaction networks?

- Gaussian or ORCA software for quantum mechanical calculations, coupled with ChemDraw for mechanistic visualization. Machine learning platforms (e.g., RDKit) can train models on existing kinetic data to predict novel reaction pathways .

Methodological Notes